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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first identified for its potent
antifungal properties.[1] Subsequent research revealed its significant immunosuppressive and
anti-proliferative activities, leading to its clinical use in preventing organ transplant rejection and
in certain cancer therapies.[2][3] The primary mechanism of action for rapamycin and its
derivatives is the inhibition of the mammalian target of rapamycin (mTOR), a crucial
serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[3] 7-O-
Demethyl rapamycin is a key derivative and impurity of rapamycin, sharing its core structure
and biological activities.[2][4] This technical guide provides an in-depth exploration of the
discovery, origin, and characterization of 7-O-Demethyl rapamycin and its parent compound,
rapamycin, tailored for researchers and professionals in drug development.

Discovery and Origin
Discovery of Rapamycin

The story of rapamycin began in 1964 with a Canadian medical expedition to Easter Island,
known locally as Rapa Nui.[1][5] A microbiologist named Georges Nogrady collected soil
samples from the island.[1] These samples were later provided to scientists at Ayerst
Pharmaceuticals (now part of Pfizer).[1] In 1975, researchers at Ayerst reported the isolation of
a new antifungal compound from the bacterium Streptomyces hygroscopicus found in one of
these soil samples.[1] In homage to the island of its origin, the compound was named
rapamycin.[1] Initially characterized by its potent activity against fungi like Candida albicans, its
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Immunosuppressive properties were later discovered, paving the way for its development as a
clinical therapeutic.[1][2]

Origin of 7-O-Demethyl Rapamycin

7-O-Demethyl rapamycin, also known as 7-O-Desmethyl Sirolimus or Novolimus, is primarily
recognized as an impurity and derivative of rapamycin.[2] While it can be found in fermentation
broths of rapamycin-producing organisms, a specific method for its directed production has
also been developed. A patented method describes the use of Actinoplanes species for the
preparation of 7-O-demethylated rapamycin through fermentation.[6] This process allows for
the targeted biosynthesis of this derivative, providing a source of the material for research and
as a reference standard for impurity analysis in rapamycin production.[6]

Biosynthesis and Chemical Properties

Rapamycin's complex macrocyclic structure is synthesized by a large, multifunctional enzyme
system. The core of the molecule is assembled by a type | modular polyketide synthase (PKS)
and a nonribosomal peptide synthetase (NRPS) system.[7] The biosynthesis is initiated with a
shikimate-derived starter unit, 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHCHC).[7] The
linear polyketide chain is then elongated and subsequently condensed with L-pipecolate, an
amino acid derived from L-lysine, before the macrocycle is closed.[7] A series of post-PKS
tailoring steps, including oxidations and methylations, complete the synthesis of the final
rapamycin molecule.[7]

Table 1: Chemical Properties of Rapamycin and 7-O-Demethyl Rapamycin

Property Rapamycin 7-O-Demethyl Rapamycin
Molecular Formula Cs1H79NO13 Cso0H77NO13[8]

Molecular Weight 914.17 g/mol 900.15 g/mol [8][9]

CAS Number 53123-88-9 151519-50-5[9]

o 7-O-Desmethyl Sirolimus,
Synonyms Sirolimus, Rapamune )
Novolimus|[2]

Mechanism of Action: The mTOR Signaling Pathway
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Rapamycin and its derivatives exert their biological effects by inhibiting the mTOR signaling
pathway.[3] This pathway is a central regulator of cellular and organismal physiology,
integrating signals from growth factors, nutrients, and cellular energy status.[10] mTOR
functions within two distinct protein complexes: mMTOR Complex 1 (mMTORC1) and mTOR
Complex 2 (mTORC2).[10]

Rapamycin's action is indirect; it first forms a high-affinity complex with the intracellular protein
FK506-binding protein 12 (FKBP12).[2][11] This rapamycin-FKBP12 complex then binds to the
FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically and allosterically inhibiting
the activity of mTORCL1.[1][11] mTORC1 is acutely sensitive to rapamycin, while mTORC?2 is
generally considered insensitive to acute rapamycin treatment, although it can be inhibited by
chronic exposure in some cell types.[3]

The inhibition of mMTORC1 disrupts the phosphorylation of its key downstream effectors,
including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1
(4E-BP1).[3] This leads to the suppression of protein synthesis and cell growth, which underlies
rapamycin's immunosuppressive and anti-proliferative effects.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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